molecular formula C6H15ClN2O B15325444 2-amino-N-methylpentanamide hydrochloride

2-amino-N-methylpentanamide hydrochloride

Katalognummer: B15325444
Molekulargewicht: 166.65 g/mol
InChI-Schlüssel: VQDMBRTZOPKSOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. It is known for its unique chemical structure and properties, making it a subject of interest in scientific research.

Vorbereitungsmethoden

The synthesis of 2-amino-N-methylpentanamide hydrochloride involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2-amino-N-methylpentanamide with hydrochloric acid to form the hydrochloride salt . The reaction typically requires controlled conditions, such as inert atmosphere and room temperature, to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield.

Analyse Chemischer Reaktionen

2-amino-N-methylpentanamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding amides, while reduction reactions may produce amines .

Wissenschaftliche Forschungsanwendungen

2-amino-N-methylpentanamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it is studied for its potential therapeutic effects and biological activity. The compound’s unique properties make it valuable in industrial research, particularly in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-amino-N-methylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-amino-N-methylpentanamide hydrochloride can be compared with other similar compounds, such as 2-amino-N,N-dimethylacetamide hydrochloride . Other similar compounds include various amides and amine derivatives, each with distinct characteristics and uses .

Eigenschaften

Molekularformel

C6H15ClN2O

Molekulargewicht

166.65 g/mol

IUPAC-Name

2-amino-N-methylpentanamide;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c1-3-4-5(7)6(9)8-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H

InChI-Schlüssel

VQDMBRTZOPKSOT-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(=O)NC)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.